molecular formula C19H18N2O4 B6518485 1-(3-METHOXYBENZYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDRO-2,3-PYRAZINEDIONE CAS No. 950381-30-3

1-(3-METHOXYBENZYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDRO-2,3-PYRAZINEDIONE

Cat. No.: B6518485
CAS No.: 950381-30-3
M. Wt: 338.4 g/mol
InChI Key: VKPQYJLVWQTPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-METHOXYBENZYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDRO-2,3-PYRAZINEDIONE is a complex organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to a dihydropyrazinedione core

Preparation Methods

The synthesis of 1-(3-METHOXYBENZYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDRO-2,3-PYRAZINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzylamine with 4-methoxybenzaldehyde, followed by cyclization and oxidation steps to form the dihydropyrazinedione core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-METHOXYBENZYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDRO-2,3-PYRAZINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-METHOXYBENZYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDRO-2,3-PYRAZINEDIONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDRO-2,3-PYRAZINEDIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. These interactions can lead to changes in cellular functions, making the compound valuable for therapeutic and research purposes.

Comparison with Similar Compounds

Similar compounds to 1-(3-METHOXYBENZYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDRO-2,3-PYRAZINEDIONE include other dihydropyrazinedione derivatives with different substituents on the aromatic rings These compounds share similar core structures but differ in their chemical and biological properties due to variations in functional groups

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-16-8-6-15(7-9-16)21-11-10-20(18(22)19(21)23)13-14-4-3-5-17(12-14)25-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPQYJLVWQTPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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